molecular formula C6H14ClNO B1379161 N-methoxycyclopentanamine hydrochloride CAS No. 1461707-63-0

N-methoxycyclopentanamine hydrochloride

Cat. No.: B1379161
CAS No.: 1461707-63-0
M. Wt: 151.63 g/mol
InChI Key: SGFPIUYPFIYHRR-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)cyclopentanamine hydrochloride (CAS 1235440-39-7) is a cyclopentanamine derivative characterized by a methoxyethyl group attached to the amine nitrogen and a cyclopentane ring. Its molecular formula is C₈H₁₈ClNO, with a molecular weight of 179.69 g/mol .

Properties

IUPAC Name

N-methoxycyclopentanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.ClH/c1-8-7-6-4-2-3-5-6;/h6-7H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGFPIUYPFIYHRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC1CCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methoxycyclopentanamine hydrochloride typically involves the following steps:

    Starting Material: Cyclopentanone is used as the starting material.

    Formation of Cyclopentanamine: Cyclopentanone undergoes reductive amination with ammonia or an amine source to form cyclopentanamine.

    Methoxylation: The cyclopentanamine is then reacted with methanol in the presence of a suitable catalyst to introduce the methoxy group.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of N-methoxycyclopentanamine.

Industrial Production Methods: Industrial production methods for this compound often involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The process includes:

    Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) for the reductive amination step.

    Methoxylation: Employing methanol and a strong acid catalyst.

    Purification: Crystallization and recrystallization techniques to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions: N-methoxycyclopentanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert it back to cyclopentanamine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H(_2)O(_2)) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).

    Substitution: Conditions involving strong acids or bases, depending on the desired substitution.

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Cyclopentanamine.

    Substitution Products: Various substituted cyclopentanamines depending on the substituent introduced.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • N-Methoxycyclopentanamine hydrochloride is utilized as a reagent in organic synthesis due to its ability to form various complex organic compounds. Its structural features allow it to participate in nucleophilic substitution reactions, making it valuable for synthesizing amines and other nitrogen-containing compounds .
  • Pharmaceutical Development
    • The compound has been investigated for its role as an inhibitor of phosphoinositide-dependent kinase 1 (PDK1), which is implicated in several diseases, including cancer and diabetes. Research indicates that derivatives of this compound can effectively inhibit PDK1, suggesting potential therapeutic applications .
  • Enzyme Inhibition
    • Studies have shown that this compound can serve as an enzyme inhibitor, particularly targeting pathways involved in metabolic disorders. For example, it has been linked to the inhibition of γ-butyrobetaine hydroxylase, an enzyme crucial for carnitine biosynthesis, which plays a significant role in energy metabolism .
  • Neuropharmacology
    • The compound's structural characteristics make it a candidate for developing treatments for neurological disorders. It has been noted for its potential effects on conditions such as anxiety, depression, and neurodegenerative diseases through modulation of neurotransmitter systems .

Case Study 1: PDK1 Inhibition

A study published in 2016 examined various heterocyclic compounds, including this compound, for their inhibitory effects on PDK1. The results demonstrated significant inhibition rates, indicating the compound's potential as a therapeutic agent against PDK1-mediated diseases such as cancer .

Case Study 2: Metabolic Disorders

Research conducted in 2014 explored the use of substituted urea compounds, where this compound was tested for its efficacy in treating metabolic disorders. The findings suggested that the compound could regulate appetite and metabolic pathways effectively, making it a candidate for further development in obesity treatments and related conditions .

Mechanism of Action

The mechanism of action of N-methoxycyclopentanamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The methoxy group can enhance its binding affinity and specificity towards certain biological targets, influencing various biochemical pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

N-Ethylcyclopentanamine Hydrochloride (CAS 45592-46-9)

  • Structure : Features an ethyl group (-CH₂CH₃) instead of a methoxyethyl (-CH₂CH₂OCH₃) substituent on the amine nitrogen.
  • Molecular Formula : C₇H₁₆ClN.
  • Molecular Weight : ~149.67 g/mol (calculated).
  • Key Differences :
    • The absence of a methoxy group reduces polarity and hydrogen-bonding capacity compared to the methoxyethyl analog.
    • Likely lower solubility in polar solvents due to reduced oxygen content.
  • Applications : Simpler analogs like this are often used as intermediates in organic synthesis or to study structure-activity relationships (SAR) in amine-containing drugs .

N-Benzylcyclohexylamine Hydrochloride (CAS 16350-96-2)

  • Structure : Contains a benzyl (-CH₂C₆H₅) group and a cyclohexane ring instead of cyclopentane.
  • Molecular Formula : C₁₃H₂₀ClN.
  • Molecular Weight : 225.8 g/mol .
  • The cyclohexane ring provides conformational flexibility compared to the smaller cyclopentane ring.
  • Applications : Used as a reference standard in pharmaceutical analysis and in studies exploring hydrophobic interactions in drug-receptor binding .

6-Methoxy DiPT Hydrochloride (CAS 2426-76-8)

  • Structure : A tryptamine derivative with methoxy and diisopropyl groups on the indole ring.
  • Molecular Formula : C₁₇H₂₆N₂O·HCl.
  • Molecular Weight : 310.9 g/mol .
  • Key Differences :
    • The indole core and diisopropyl groups confer serotonin receptor affinity, unlike the cyclopentane-based analogs.
    • Higher molecular weight and complexity due to the fused aromatic system.
  • Applications : Investigated for psychoactive properties and neurological research .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Applications
N-(2-Methoxyethyl)cyclopentanamine HCl C₈H₁₈ClNO 179.69 Methoxyethyl (-CH₂CH₂OCH₃) Medicinal chemistry, drug development
N-Ethylcyclopentanamine HCl C₇H₁₆ClN ~149.67 Ethyl (-CH₂CH₃) Organic synthesis, SAR studies
N-Benzylcyclohexylamine HCl C₁₃H₂₀ClN 225.8 Benzyl (-CH₂C₆H₅) Pharmaceutical reference standards
6-Methoxy DiPT HCl C₁₇H₂₆N₂O·HCl 310.9 Methoxy-indole, diisopropyl Neurological research

Key Research Findings

  • Biological Activity : Cyclopentanamine derivatives with oxygen-containing substituents (e.g., methoxyethyl) show increased interaction with amine receptors, as seen in preliminary medicinal chemistry studies .
  • For example, benzyl derivatives may exhibit higher lipophilicity and tissue accumulation risks .

Biological Activity

N-methoxycyclopentanamine hydrochloride, a compound with the CAS number 75098-42-9, has garnered attention in recent years due to its potential biological activities. This article explores the compound's synthesis, biological properties, applications, and relevant case studies that highlight its significance in pharmaceutical development and organic synthesis.

Chemical Structure and Synthesis

This compound is characterized by its unique cyclopentane structure, which contributes to its biological activity. The synthesis typically involves the reaction of cyclopentanone derivatives with methoxy amines under acidic conditions. This method allows for the efficient formation of the desired hydrochloride salt, enhancing its solubility and stability for further applications.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in the fields of analgesic effects and potential neuropharmacological applications. Its structure-activity relationship (SAR) has been studied extensively to understand how modifications affect its binding affinity and efficacy.

Analgesic Properties

One of the most notable activities of this compound is its analgesic effect. Studies have shown that compounds with similar structures can interact with opioid receptors, leading to pain relief. For instance, a study focusing on various piperidine derivatives demonstrated that specific modifications could enhance their antinociceptive potency beyond what was predicted based on their binding affinities .

Research Findings and Case Studies

Several studies have documented the pharmacological potential of this compound:

  • Antinociceptive Activity : A study evaluated the antinociceptive properties of related compounds in animal models, revealing that certain derivatives exhibited significant pain-relieving effects .
  • Neuropharmacological Applications : The compound's ability to cross the blood-brain barrier suggests potential applications in treating neurological disorders. Research indicates that modifications to the cyclopentane structure can enhance neuroactivity .
  • Synthesis of Derivatives : The synthesis of this compound has been optimized using various catalysts, improving yields significantly. For example, a catalytic process involving DABCO has been shown to enhance reaction efficiency when synthesizing related amides .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Analgesic EffectSignificant pain relief in animal models
NeuropharmacologicalPotential for treating neurological disorders due to blood-brain barrier penetration
Synthesis EfficiencyImproved yields through catalytic methods

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-methoxycyclopentanamine hydrochloride
Reactant of Route 2
N-methoxycyclopentanamine hydrochloride

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